BenchChemオンラインストアへようこそ!

SU5408

Angiogenesis VEGFR2 Signaling Kinase Inhibition

SU5408 offers uncompromising VEGFR2 selectivity (IC50 70 nM) with no confounding FGFR, PDGFR, EGFR, or IGF-1R inhibition (IC50 >100 µM). This >1,400-fold selectivity window makes it the superior choice over FGFR-active inhibitors like PD173074 for angiogenesis and VEGFR2 signaling studies. Use with confidence in HUVEC, cancer, and developmental models where FGFR crosstalk would otherwise confound results. 36-month lyophilized stability at -20°C supports multi-year research continuity with minimal batch variability.

Molecular Formula C18H18N2O3
Molecular Weight 310.3 g/mol
Cat. No. B8072259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSU5408
Molecular FormulaC18H18N2O3
Molecular Weight310.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C1C)C=C2C3=CC=CC=C3NC2=O)C
InChIInChI=1S/C18H18N2O3/c1-4-23-18(22)16-10(2)15(19-11(16)3)9-13-12-7-5-6-8-14(12)20-17(13)21/h5-9,19H,4H2,1-3H3,(H,20,21)
InChIKeyPMUJUSJUVIXDQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SU5408 for Research Procurement: A Benchmark VEGFR2 Kinase Inhibitor with Defined Selectivity


SU5408 (VEGFR2 Kinase Inhibitor I) is a cell-permeable, ATP-competitive inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2/Flk-1/KDR) [1]. It belongs to the 3-substituted indolin-2-one (oxindole) class of tyrosine kinase inhibitors . In cell-free biochemical assays, SU5408 inhibits murine VEGFR2 kinase activity with an IC50 of 70 nM [1]. The compound exhibits marked selectivity, showing little or no inhibition of PDGFR, EGFR, or IGF-1R (IC50 >100 µM) . This profile establishes SU5408 as a foundational tool for dissecting VEGFR2-dependent signaling pathways.

Why SU5408 Cannot Be Simply Replaced with Other FGFR or VEGFR Inhibitors


Although both SU5408 and compounds like PD173074 are often grouped as receptor tyrosine kinase inhibitors, their target engagement and selectivity profiles are fundamentally different. PD173074 is primarily an FGFR1/FGFR3 inhibitor (IC50 21.5 nM/5 nM) with weaker VEGFR2 activity (IC50 ~100-200 nM) [1], whereas SU5408 is a dedicated VEGFR2 inhibitor (IC50 70 nM) with negligible FGFR activity [2]. In cellular models, these divergent profiles yield distinct biological outcomes: PD173074 potently blocks FGF-2-mediated granule neuron survival (IC50 8 nM), while the related analog SU5402—structurally and pharmacologically aligned with SU5408—requires concentrations exceeding 1,000-fold higher (9 µM) to achieve comparable effects [1]. Substituting SU5408 with an FGFR-directed tool like PD173074 in angiogenesis or VEGFR2-centric assays will therefore confound data interpretation with unintended on-target FGFR inhibition.

Quantitative Differentiation: SU5408 vs. Closest Analogs and In-Class Candidates


VEGFR2 Potency Advantage Over Dual FGFR/VEGFR Inhibitor PD173074

SU5408 demonstrates superior VEGFR2 inhibitory potency compared to the dual FGFR/VEGFR inhibitor PD173074. In cell-free kinase assays, SU5408 inhibits VEGFR2 with an IC50 of 70 nM [1], whereas PD173074 inhibits the same target with an IC50 of 100–200 nM [2]. This translates to an approximate 1.4- to 2.9-fold improvement in VEGFR2 potency. This quantitative difference is critical for researchers aiming to maximize VEGFR2 blockade while minimizing off-target kinase engagement.

Angiogenesis VEGFR2 Signaling Kinase Inhibition

Defined Kinase Selectivity Profile Over PDGFR, EGFR, and IGF-1R

SU5408 exhibits a clean selectivity profile, showing no meaningful inhibition of PDGFR, EGFR, or IGF-1R at concentrations up to 100 µM (IC50 >100 µM for each) [1]. This selectivity is quantified as a >1,400-fold window relative to its VEGFR2 IC50 of 70 nM. In contrast, PD173074 displays moderate VEGFR2 inhibition (100–200 nM) coupled with sub-nanomolar FGFR potency . For researchers probing VEGFR2-specific biology without interference from other RTK pathways, SU5408's profile is more appropriate.

Kinase Selectivity Off-Target Profiling VEGFR2

Validated Cellular Activity in VEGFR2-Dependent Functional Assays

SU5408 has been validated in cellular models of VEGFR2 blockade. In U251 glioblastoma cells, co-treatment with 100 nM SU5408 effectively blocks the cellular effects mediated by VEGFR2 signaling [1]. While PD173074 exhibits potent cellular FGFR inhibition (e.g., FGF-2-mediated MAPK phosphorylation IC50 < 50 nM), its VEGFR2 cellular activity is less potent and not the primary focus of its development [2]. SU5408's defined cellular activity at low nanomolar concentrations makes it a reliable tool for in vitro VEGFR2 pathway analysis.

Cell-Based Assays Functional Inhibition Angiogenesis

Documented Chemical Stability and Handling Parameters

SU5408 exhibits defined long-term stability in lyophilized form, retaining potency for up to 36 months when stored at -20°C under desiccated conditions [1]. In DMSO solution, it remains stable for up to 1 month at -20°C [1]. This stability profile is comparable to that of PD173074 (powder: 3 years at -20°C; DMSO: 1 month at -20°C) , ensuring that procurement and long-term storage do not compromise experimental reproducibility.

Compound Stability Formulation Storage

SU5408 Procurement: Optimal Application Scenarios Based on Quantitative Evidence


Specific VEGFR2 Pathway Dissection in Angiogenesis Research

Use SU5408 to selectively inhibit VEGFR2 without confounding effects on FGFR, PDGFR, EGFR, or IGF-1R. Its >1,400-fold selectivity window (IC50 70 nM vs. >100 µM for off-targets) ensures that observed anti-angiogenic effects in endothelial cell models (e.g., HUVEC) are directly attributable to VEGFR2 blockade [1].

In Vitro Target Validation Where FGFR Inhibition Must Be Excluded

Employ SU5408 in cellular assays where FGFR signaling is a potential confounding variable. Unlike PD173074 (FGFR1 IC50 21.5 nM), SU5408 lacks significant FGFR activity, making it the superior choice for studies focused on VEGF/VEGFR2 biology in cancer, developmental biology, or regenerative medicine [2].

Chemical Biology and Kinase Selectivity Profiling

Leverage SU5408's well-characterized selectivity profile as a reference VEGFR2 inhibitor in kinase selectivity panels. Its defined lack of activity against PDGFR, EGFR, and IGF-1R (IC50 >100 µM) makes it an ideal standard for benchmarking new chemical entities intended to target VEGFR2 [1].

Long-Term Research Programs Requiring Stable Compound Inventory

Procure SU5408 for multi-year research programs. Its documented 36-month lyophilized stability at -20°C ensures consistent potency across extended experimental timelines, reducing the need for frequent reordering and minimizing batch-to-batch variability [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for SU5408

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.